molecular formula C17H25N3O3 B12483219 Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate

Cat. No.: B12483219
M. Wt: 319.4 g/mol
InChI Key: YAIQSAAXBMPJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an ethylpiperazine moiety, and a propanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.

    Introduction of the Propanoylamino Group: The amino group of methyl 4-aminobenzoate is then acylated with propanoyl chloride in the presence of a base such as pyridine to yield methyl 4-(propanoylamino)benzoate.

    Attachment of the Ethylpiperazine Moiety: Finally, the ethylpiperazine group is introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group like tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The ethylpiperazine moiety can interact with neurotransmitter receptors, while the benzoate ester group may facilitate membrane permeability. The propanoylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-(propanoylamino)benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-(acetylamino)benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-(butanoylamino)benzoate

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The ethylpiperazine moiety provides enhanced receptor binding, while the propanoylamino group offers additional hydrogen bonding capabilities. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-(propanoylamino)benzoate

InChI

InChI=1S/C17H25N3O3/c1-4-16(21)18-14-12-13(17(22)23-3)6-7-15(14)20-10-8-19(5-2)9-11-20/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21)

InChI Key

YAIQSAAXBMPJJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.